molecular formula C5H3FIN B028142 3-Fluoro-4-Iodopyridine CAS No. 22282-75-3

3-Fluoro-4-Iodopyridine

Cat. No. B028142
CAS RN: 22282-75-3
M. Wt: 222.99 g/mol
InChI Key: MSLUTDVOKZOXTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, including 3-fluoro-4-iodopyridine, involves halogen dance reactions. These reactions allow for the introduction of different halogens into the pyridine ring, enabling the synthesis of compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine through C6 magnesiation followed by trapping with electrophiles, showcasing the versatility of halogenated pyridines as intermediates (Wu et al., 2022).

Scientific Research Applications

  • Synthesis of Polyfluoro Compounds : It's used for synthesizing polyfluoro compounds like 4,4′-bipyridyls and 3,5-Dichlorodifluororoisonicotinic acid (Banks, Haszeldine, & Phillips, 1977).

  • Selective Continuous Flow Iodination : It aids in the production of 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile through selective continuous flow iodination (Dunn et al., 2018).

  • Vibrational Assignments Studies : The compound is used in the study of vibrational assignments of halogenated pyridines (Abdel‐Shafy, Perlmutter, & Kimmel, 1977).

  • Tumor Uptake and Stability Studies : It is explored for understanding tumor uptake and its stability in vivo (Mercer, Xu, Knaus, & Wiebe, 1989).

  • Synthesis of Fused Polyaromatic Alkaloids : It's used in synthesizing alkaloids like perlolidine, Î2-carbolines, and 2,10-diazaphenanthrenes (Rocca et al., 1993).

  • PET Imaging of Demyelination in Multiple Sclerosis : 3-[18 F]fluoro-4-aminopyridine, a derivative, is investigated for PET imaging in multiple sclerosis (Basuli, Zhang, Brugarolas, Reich, & Swenson, 2018).

  • Medicinal Chemistry Research : It serves as an intermediate for synthesizing pentasubstituted pyridines with functionalities for chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).

  • Cognition Enhancer Drug Synthesis : It is functionalized to prepare cognition enhancer drug candidates (Pesti et al., 2000).

  • Pharmaceutical Building Blocks : Trihalopyridinecarboxylic acids derived from it provide new building blocks for pharmaceutical research (Bobbio & Schlosser, 2001).

  • Medical Imaging Techniques : It's used in techniques like Positron Emission Tomography (Carroll, Nairne, & Woodcraft, 2007).

  • Preparation of Diverse Acids and Compounds : It acts as a precursor for various acids and compounds, including 3-chloro-5-fluoro-2,6-diiodo-4-pyridinecarboxylic acid (Schlosser & Bobbio, 2002).

  • Antagonists at A3 Adenosine Receptors : Derivatives of 3-Fluoro-4-Iodopyridine are selective antagonists at A3 adenosine receptors (Li et al., 1999).

Safety And Hazards

3-Fluoro-4-Iodopyridine is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

3-fluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FIN/c6-4-3-8-2-1-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLUTDVOKZOXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451318
Record name 3-Fluoro-4-Iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-Iodopyridine

CAS RN

22282-75-3
Record name 3-Fluoro-4-Iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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